molecular formula C6H9ClF2N2 B2819777 2-(4,4-Difluoropyrrolidin-2-yl)acetonitrile;hydrochloride CAS No. 2460750-50-7

2-(4,4-Difluoropyrrolidin-2-yl)acetonitrile;hydrochloride

Cat. No.: B2819777
CAS No.: 2460750-50-7
M. Wt: 182.6
InChI Key: YAKZWXGPIUHOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4-Difluoropyrrolidin-2-yl)acetonitrile hydrochloride is a fluorinated pyrrolidine derivative featuring a nitrile (acetonitrile) group and a hydrochloride salt. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive motifs. The 4,4-difluoro substitution enhances metabolic stability and modulates electronic properties, while the acetonitrile group may serve as a precursor for further functionalization (e.g., conversion to amines or carboxylic acids) .

Properties

IUPAC Name

2-(4,4-difluoropyrrolidin-2-yl)acetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2.ClH/c7-6(8)3-5(1-2-9)10-4-6;/h5,10H,1,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKZWXGPIUHOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)CC#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropyrrolidin-2-yl)acetonitrile;hydrochloride typically involves the reaction of 4,4-difluoropyrrolidine with acetonitrile under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification and crystallization steps to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropyrrolidin-2-yl)acetonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluoropyrrolidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the difluoropyrrolidine ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-(4,4-Difluoropyrrolidin-2-yl)acetonitrile;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropyrrolidin-2-yl)acetonitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The difluoropyrrolidine ring and acetonitrile group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Functional Group
2-(4,4-Difluoropyrrolidin-2-yl)acetonitrile HCl C₆H₈ClF₂N₂ 192.6* Pyrrolidine 4,4-difluoro Acetonitrile
2-(Pyridin-4-yl)acetonitrile HCl C₇H₇ClN₂ 154.60 Pyridine None Acetonitrile
(R)-(4,4-Difluoropyrrolidin-2-yl)methanol HCl C₅H₁₀ClF₂NO 173.59 Pyrrolidine 4,4-difluoro Methanol
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate HCl C₉H₁₂Cl₂N₂O₂ 263.11 Pyridine 3-chloro Ester, amine

*Calculated based on molecular formula.

Key Observations :

  • Molecular Weight : The target compound (192.6 g/mol) is heavier than pyridine-based analogs (e.g., 154.60 g/mol for 2-(Pyridin-4-yl)acetonitrile HCl) due to fluorine atoms and pyrrolidine saturation .
  • Solubility: Fluorination likely reduces hydrophilicity compared to non-fluorinated pyrrolidines but may enhance membrane permeability. The acetonitrile group contributes to polarity, whereas esters (e.g., in ) may exhibit higher lipophilicity.
  • Stability: Fluorine atoms in the target compound increase metabolic stability compared to non-fluorinated analogs, a common strategy in drug design to prolong half-life .

Q & A

Q. What are the recommended synthetic routes for 2-(4,4-difluoropyrrolidin-2-yl)acetonitrile hydrochloride, and what analytical methods validate its purity and structure?

Methodological Answer: The synthesis typically involves fluorination of a pyrrolidine precursor followed by nitrile functionalization. A plausible route includes:

Fluorination : Reacting 4-oxopyrrolidine-2-carbonitrile with a fluorinating agent (e.g., DAST or Deoxo-Fluor) to introduce difluoro groups at the 4-position.

Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) under reflux .

Q. Validation Techniques :

  • Purity : HPLC with UV detection (λ = 210–254 nm) to assess impurities (<1% threshold).
  • Structure Confirmation :
    • NMR : 1^1H and 19^19F NMR to confirm fluorine substitution patterns and backbone integrity. For example, 19^19F NMR should show a singlet for equivalent CF2_2 protons .
    • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ expected at m/z 193.1 for C6_6H8_8F2_2N2_2) .

Q. How does the difluoropyrrolidine moiety influence the compound’s physicochemical properties?

Methodological Answer : The difluoropyrrolidine ring enhances metabolic stability and modulates lipophilicity. Key assessments include:

  • Lipophilicity (LogP) : Measure via shake-flask method or HPLC-derived LogD (pH 7.4). Expected LogP ≈ 1.2–1.8 due to fluorine’s electron-withdrawing effects .
  • Solubility : Determine in aqueous buffers (e.g., PBS) using nephelometry. Typical solubility for hydrochlorides is >50 mg/mL in water .
  • pKa : Use potentiometric titration to identify basic nitrogen pKa (~8.5–9.0 for pyrrolidine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?

Methodological Answer : Discrepancies often arise from assay conditions or target promiscuity. Mitigation strategies include:

  • Dose-Response Curves : Test across 5–8 concentrations (e.g., 1 nM–100 µM) to confirm IC50_{50} consistency.
  • Counter-Screens : Use orthogonal assays (e.g., SPR for binding vs. cellular assays for functional activity) .
  • Buffer Optimization : Adjust pH and ionic strength to match physiological conditions (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) .

Q. Example Data Contradiction :

Assay TypeIC50_{50} (nM)Notes
Enzymatic12 ± 2High buffer salinity
Cellular120 ± 15Serum proteins reduce free compound

Resolution : Pre-incubate compound with serum to account for protein binding .

Q. What strategies optimize the compound’s stability in long-term biological studies?

Methodological Answer :

  • Storage Conditions : Lyophilized form at -80°C in amber vials to prevent hydrolysis/photo-degradation.
  • In Situ Stabilizers : Add antioxidants (e.g., 0.1% BHT) or protease inhibitors in cell culture media .
  • Degradation Pathways :
    • Hydrolysis : Monitor via LC-MS for acetonitrile-to-amide conversion.
    • Oxidation : Use LC-UV to detect pyrrolidine N-oxide byproducts .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer :

  • Core Modifications : Synthesize analogs with:
    • Varied substituents on the pyrrolidine ring (e.g., methyl, trifluoromethyl).
    • Alternative nitriles (e.g., carboxylic acids or amides) .
  • Computational Modeling :
    • Docking (e.g., AutoDock Vina) to predict binding poses against off-targets (e.g., kinases vs. GPCRs).
    • MD Simulations (GROMACS) to assess conformational flexibility .

Q. Example SAR Table :

AnalogR GroupTarget Affinity (Kd, nM)Selectivity Ratio (Target/Off-Target)
ParentH151.0
MeCH3_383.2
CF3_3CF3_3220.7

Q. What computational tools predict the compound’s ADMET properties, and how reliable are they?

Methodological Answer :

  • Tools : SwissADME, pkCSM, or ADMETLab 2.0.
  • Key Predictions :
    • Permeability : Caco-2 cell model (e.g., Papp > 1 × 106^-6 cm/s).
    • CYP Inhibition : Risk of CYP3A4 inhibition due to tertiary amine .
  • Validation : Compare with in vitro hepatocyte clearance assays (e.g., human microsomal t1/2_{1/2} > 60 min) .

Limitations : Predictive models often underestimate fluorine’s impact on metabolic stability, requiring experimental validation .

Q. How should researchers address batch-to-batch variability in pharmacological assays?

Methodological Answer :

  • QC Protocols :
    • HPLC Purity : ≥98% for all batches.
    • NMR Fingerprinting : Compare 1^1H NMR spectra to reference standards .
  • Bioassay Normalization : Include internal controls (e.g., reference inhibitors) in each plate to calibrate response .

Q. Example Variability Mitigation :

BatchPurity (%)IC50_{50} (nM)
A99.514 ± 1
B98.218 ± 3
C99.115 ± 2

Action : Re-purify Batch B via preparative HPLC .

Q. What in vitro models best evaluate the compound’s potential in CNS drug discovery?

Methodological Answer :

  • Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers; target Papp > 5 × 106^-6 cm/s.
  • Neurotoxicity : Primary neuronal cultures (e.g., rat cortical neurons) to assess apoptosis (caspase-3/7 activation) .
  • Target Engagement : β-arrestin recruitment assays for GPCR targets (e.g., TAAR1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.